![molecular formula C24H26N4O2 B4640701 1-benzyl-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B4640701.png)
1-benzyl-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-2,3-dimethyl-1H-indole-5-carboxamide
Description
Synthesis Analysis
The synthesis of complex molecules like 1-benzyl-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-2,3-dimethyl-1H-indole-5-carboxamide involves multi-step organic reactions, often starting from simpler precursor molecules. While specific details on this compound's synthesis were not directly found, related research provides insight into similar compound syntheses. For instance, ethoxymethylene cyanoacetate reacts with hydrazino-indole derivatives to form ethyl-5-amino-1H-pyrazole carboxylates, which are further reacted with various reagents to yield pyrazolo[3,4-d]pyrimidine derivatives (Younes, Abbas, & Metwally, 1991). Similar methodologies may apply to the synthesis of the compound , showcasing the versatility and complexity of synthetic organic chemistry.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-benzyl-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-2,3-dimethyl-1H-indole-5-carboxamide is often characterized by techniques such as X-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecule and its electronic configuration, which are critical for understanding the compound's chemical behavior and reactivity. For example, the crystal structure and Hirshfeld surface analysis of antipyrine-like derivatives provide insights into the molecular interactions and stability of such compounds (Saeed et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives often include nucleophilic substitutions, cycloadditions, and other transformations that can modify the molecule's functional groups or skeletal framework. These reactions are fundamental in modifying the compound's chemical properties for specific applications. The reactivity of such compounds can be influenced by the presence of substituents on the pyrazole ring or the indole moiety, affecting their electronic and steric properties.
Physical Properties Analysis
The physical properties of organic compounds, including melting points, boiling points, solubility, and crystal structure, are crucial for their handling and application in various fields. These properties are determined by the compound's molecular structure and intermolecular forces. While specific data for 1-benzyl-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-2,3-dimethyl-1H-indole-5-carboxamide are not available, related research on pyrazole derivatives provides valuable context. For instance, the synthesis and characterization of ethyl-5-amino-1H-pyrazole carboxylates outline essential physical properties that can be extrapolated to similar compounds (Younes, Abbas, & Metwally, 1991).
properties
IUPAC Name |
1-benzyl-N-[1-(ethoxymethyl)pyrazol-4-yl]-2,3-dimethylindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-4-30-16-27-15-21(13-25-27)26-24(29)20-10-11-23-22(12-20)17(2)18(3)28(23)14-19-8-6-5-7-9-19/h5-13,15H,4,14,16H2,1-3H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFHKMBQOGDNKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C=C(C=N1)NC(=O)C2=CC3=C(C=C2)N(C(=C3C)C)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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